molecular formula C17H14Cl4N2 B3267252 N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine) CAS No. 445460-78-6

N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)

Cat. No. B3267252
CAS RN: 445460-78-6
M. Wt: 388.1 g/mol
InChI Key: GNPVPFXOYVDWFV-UHFFFAOYSA-N
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Description

“N,N’-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)” is a complex organic compound. Based on its name, it likely contains a 1,3-propanediylidene group (a three-carbon chain with a double bond between the first and second carbons), two dimethylamine groups (which each contain a nitrogen atom bonded to two hydrogen atoms and two methyl groups), and two 2,6-dichlorobenzenamine groups (which each contain a benzene ring with chlorine atoms at the 2 and 6 positions and an amine group at the 1 position) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the 1,3-propanediylidene group likely forming the central backbone of the molecule, and the dimethylamine and 2,6-dichlorobenzenamine groups attached to this backbone. The presence of the nitrogen atoms in the dimethylamine groups and the chlorine atoms in the 2,6-dichlorobenzenamine groups would likely result in a molecule with several polar regions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine groups and the chlorine atoms could make this compound relatively polar, which would influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were being investigated as a potential drug, future research could focus on studying its pharmacological effects, its toxicity, and its potential therapeutic uses .

properties

IUPAC Name

2-N,4-N-bis(2,6-dichlorophenyl)pentane-2,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2/c1-10(22-16-12(18)5-3-6-13(16)19)9-11(2)23-17-14(20)7-4-8-15(17)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPVPFXOYVDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C=CC=C1Cl)Cl)CC(=NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)
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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)
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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)
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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)
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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)
Reactant of Route 6
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N,N'-(1,3-Dimethyl-1,3-propanediylidene)bis(2,6-dichlorobenzenamine)

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